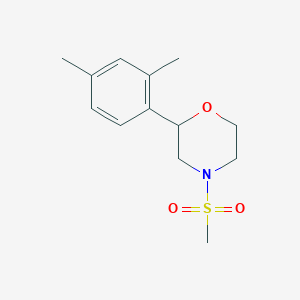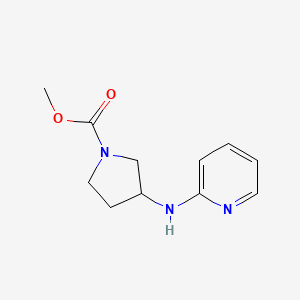
3-Methyl-1-methylsulfonyl-4-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-methylsulfonyl-4-phenylpiperidine, also known as MMPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The exact mechanism of action of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, 3-Methyl-1-methylsulfonyl-4-phenylpiperidine has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Methyl-1-methylsulfonyl-4-phenylpiperidine has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to exhibit neuroprotective effects by preventing the death of neurons in the brain. Additionally, 3-Methyl-1-methylsulfonyl-4-phenylpiperidine has been shown to exhibit anxiolytic and antidepressant effects, making it a promising candidate for the development of new drugs for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Methyl-1-methylsulfonyl-4-phenylpiperidine in lab experiments is its potent pharmacological effects, which make it a useful tool for studying the mechanisms of pain, inflammation, and neurodegeneration. Additionally, 3-Methyl-1-methylsulfonyl-4-phenylpiperidine is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using 3-Methyl-1-methylsulfonyl-4-phenylpiperidine in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several potential future directions for the study of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine. One area of research could focus on the development of new drugs based on the chemical structure of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine that exhibit improved pharmacological properties and reduced toxicity. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine and its potential interactions with other drugs. Finally, research could also focus on the development of new methods for the synthesis of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine involves a multistep process that requires the use of various reagents and catalysts. The most commonly used method for the synthesis of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine involves the condensation reaction between 1-methylpiperidine-4-carbaldehyde and methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and isolated using various chromatographic techniques.
Scientific Research Applications
3-Methyl-1-methylsulfonyl-4-phenylpiperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain management drugs. Additionally, 3-Methyl-1-methylsulfonyl-4-phenylpiperidine has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-methyl-1-methylsulfonyl-4-phenylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-11-10-14(17(2,15)16)9-8-13(11)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHJIDIJGVRDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-methylsulfonyl-4-phenylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)


![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)

![4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)
![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591910.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol](/img/structure/B7591931.png)
